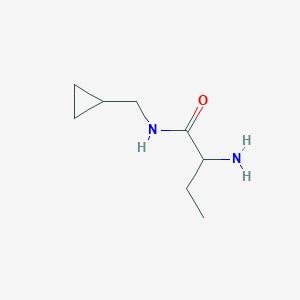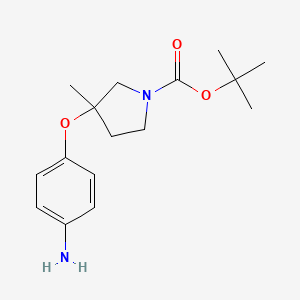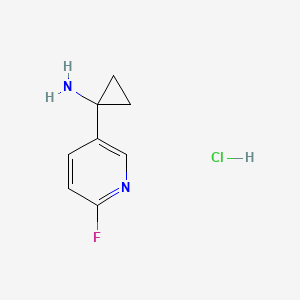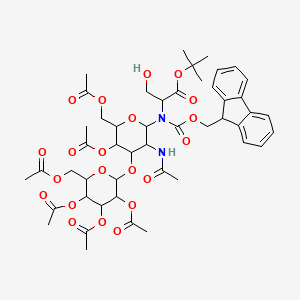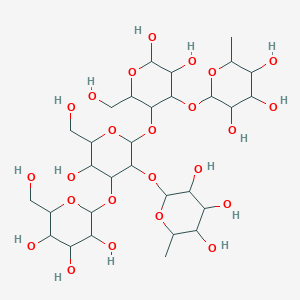![molecular formula C14H20FN B12078449 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluorine atom in the phenyl ring of this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-Fluoro-phenyl)-propylamine.
Cyclization: The amine is then subjected to cyclization with a suitable reagent, such as 1,5-dibromopentane, to form the piperidine ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-propoxyphenylboronic acid
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
Uniqueness
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall reactivity compared to similar compounds without the fluorine atom.
Propiedades
Fórmula molecular |
C14H20FN |
|---|---|
Peso molecular |
221.31 g/mol |
Nombre IUPAC |
4-[3-(3-fluorophenyl)propyl]piperidine |
InChI |
InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2 |
Clave InChI |
ZVPHXQKSGDGSLH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


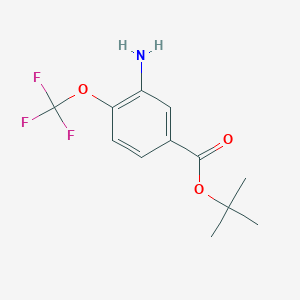
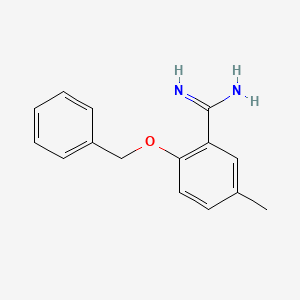


![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
